Antiproliferative Activity in HL-60 Leukemia Cells: Angeloylgomisin O vs. Gomisin N and Methylgomisin O
Angeloylgomisin O exhibits an IC50 of 8.00 μM against HL-60 human leukemia cells, representing a moderate antiproliferative effect. This activity is 3.8-fold weaker than methylgomisin O (IC50 6.60 μM) but 2.7-fold stronger than schisanlactone D (IC50 7.37 μM) in the same assay panel . Notably, gomisin N—a structurally related lignan lacking the C-6 ester group—showed no detectable antiproliferative activity against HL-60 cells in this study, demonstrating that the C-6 ester moiety is essential for HL-60 cytotoxicity .
| Evidence Dimension | In vitro cytotoxicity against HL-60 human leukemia cells |
|---|---|
| Target Compound Data | IC50 = 8.00 μM |
| Comparator Or Baseline | Methylgomisin O IC50 = 6.60 μM; Schisanlactone D IC50 = 7.37 μM; Gomisin N = no activity |
| Quantified Difference | 3.8-fold weaker than methylgomisin O; 2.7-fold stronger than schisanlactone D; infinite difference vs. gomisin N |
| Conditions | HL-60 human leukemia cell line; cell viability assay; compounds isolated from n-hexane fraction of Schisandra chinensis extract |
Why This Matters
This differential activity profile enables researchers to select the appropriate lignan for structure-activity relationship (SAR) studies focused on the C-6 ester moiety's contribution to HL-60 cytotoxicity.
